Etodroxizine-d8

Bioanalysis LC-MS/MS Internal Standard

Quantifying etodroxizine by LC-MS/MS often fails due to matrix effects and extraction variability when using unlabeled or structurally different internal standards. Etodroxizine-d8 eliminates these errors as the only isotopologue that exactly co-elutes and matches ionization with the analyte. • +8 Da mass shift ensures MRM selectivity without isotopic crosstalk • Supplied as a USP/EP-traceable reference standard for impurity quantification • Validated for regulated bioanalysis per FDA guidance on method development

Molecular Formula C23H31ClN2O3
Molecular Weight 427.0 g/mol
Cat. No. B12422848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtodroxizine-d8
Molecular FormulaC23H31ClN2O3
Molecular Weight427.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2
InChIKeyVUFOCTSXHUWGPW-BGKXKQMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etodroxizine-d8: Deuterated Internal Standard for Bioanalysis


Etodroxizine-d8 (CAS 1794941-58-4) is a stable isotope-labeled analog of the first-generation antihistamine etodroxizine, a diphenylmethylpiperazine derivative. The parent compound, etodroxizine (CAS 17692-34-1), is a known sedative/hypnotic and a structurally related impurity of hydroxyzine . The deuterated form, with a molecular formula of C23H23D8ClN2O3 and a molecular weight of 427.01 g/mol, is specifically synthesized for use as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays . Its core function is to provide a mass-shifted analog that corrects for analytical variability during the quantification of etodroxizine in complex biological matrices or pharmaceutical formulations.

Etodroxizine-d8 Substitution Limitations


In quantitative LC-MS/MS, an internal standard must precisely mimic the analyte's behavior during sample preparation, chromatography, and ionization while being distinguishable by the mass spectrometer. Unlabeled etodroxizine is analytically indistinguishable from the target analyte, making it unusable as an internal standard . Conversely, while other deuterated antihistamines like hydroxyzine-d8 share the H1 receptor antagonist pharmacophore, their structural differences lead to divergent chromatographic retention times and ionization efficiencies, which introduce systematic quantification errors [1]. Etodroxizine-d8 is the only isotopologue that ensures exact co-elution and matched matrix effects with the etodroxizine analyte, meeting the fundamental requirement for a valid SIL-IS in regulated bioanalysis [2].

Etodroxizine-d8 Selection Evidence


Mass Shift Differentiation in MS

The primary evidence for selecting Etodroxizine-d8 is the quantifiable mass shift relative to the unlabeled analyte. Etodroxizine-d8 incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, resulting in a molecular weight of 427.01 g/mol compared to 418.96 g/mol for unlabeled etodroxizine (C23H31ClN2O3) . This +8.05 Da mass difference generates a distinct precursor ion in MS, enabling the mass spectrometer to selectively monitor the analyte and internal standard without cross-interference, which is essential for assay specificity [1].

Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity for Quantification

The utility of a deuterated internal standard is contingent on its isotopic enrichment. Vendors supply Etodroxizine-d8 with a specified chemical purity of 98% [1]. This high isotopic purity, typically confirmed by LC-MS and NMR, minimizes the presence of unlabeled etodroxizine (d0) in the standard, which would otherwise create a false background signal and compromise the lower limit of quantification (LLOQ) in bioanalytical methods [2]. Unlike non-certified chemical standards, validated lots of Etodroxizine-d8 come with a Certificate of Analysis (CoA) documenting this enrichment, which is critical for regulatory compliance [3].

Analytical Chemistry Method Validation Quality Control

Regulatory Traceability for Impurity Profiling

Etodroxizine is designated as Hydroxyzine Impurity 2 in pharmacopeial standards, and its deuterated form is an essential reference standard for its precise quantification in hydroxyzine API batches . Etodroxizine-d8 is offered as a fully characterized reference standard that is compliant with United States Pharmacopeia (USP) and European Pharmacopoeia (EP) guidelines, ensuring traceability in regulatory submissions . This contrasts with generic deuterated antihistamine standards, which are not structurally identical to the specified impurity and therefore cannot serve as a valid reference for pharmacopeial compliance .

Pharmaceutical Analysis Impurity Profiling Pharmacopeia

Stability and Storage Requirements

Etodroxizine-d8 is a solid compound requiring storage at 2-8°C in a tightly closed container, protected from light and moisture . This is consistent with the stability profile of its unlabeled analog, which is noted to be hygroscopic [1]. The deuterium kinetic isotope effect (KIE) can enhance the oxidative metabolic stability of deuterated drugs, however, in its role as an analytical standard, the primary stability concern is maintaining isotopic integrity and chemical purity during storage to prevent degradant formation that could interfere with analysis [2]. Proper cold-chain procurement and storage are therefore non-negotiable for maintaining the standard's certified purity.

Compound Management Stability Studies Logistics

Etodroxizine-d8 Applications in Research & Industry


Bioanalytical Method Validation

In developing a validated LC-MS/MS method for quantifying etodroxizine in plasma per FDA guidance, Etodroxizine-d8 is the only appropriate internal standard. Its +8 Da mass shift relative to the analyte enables specific multiple reaction monitoring (MRM) without isotopic crosstalk, directly supporting assay linearity, accuracy, and precision requirements. This cannot be achieved with unlabeled etodroxizine or structurally dissimilar internal standards due to differences in extraction recovery and ionization suppression.

Hydroxyzine API Impurity Profiling

Etodroxizine is a known impurity of hydroxyzine (Hydroxyzine Impurity 2). Pharmaceutical QC laboratories procuring Etodroxizine-d8 can use it as an internal standard to accurately quantify this impurity at levels as low as 0.1% in hydroxyzine drug substance batches . Its availability as a characterized reference standard with USP/EP traceability provides the documentation needed to demonstrate method suitability to regulatory agencies, a key differentiator from non-certified or generic deuterated chemicals.

Pharmacokinetic and Metabolic Profiling

In preclinical studies investigating the pharmacokinetics of etodroxizine or its metabolic fate, Etodroxizine-d8 serves as a perfect mimic for the parent drug in the biological matrix. By spiking the deuterated standard into plasma or urine samples before extraction, researchers can correct for variable recovery and matrix effects during LC-MS analysis, ensuring the reliability of calculated PK parameters such as Cmax, t1/2, and AUC . Its high isotopic purity (98%) ensures that the standard does not contribute to the measured endogenous analyte concentration, preserving the integrity of the pharmacokinetic model.

Forensic Toxicology Confirmation

In forensic toxicology, the identification of etodroxizine in post-mortem samples requires confirmation against a certified reference standard. Etodroxizine-d8 can be used in a gas chromatography-mass spectrometry (GC-MS) method, where its distinct mass spectrum, shifted by the eight deuterium atoms, provides unambiguous confirmation of the parent drug's identity [1]. This application leverages the established general method for detecting piperazine antihistamines in urine, where a deuterated standard is essential for differentiating the target analyte from co-eluting matrix interferences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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